N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole-5-carboxamide core substituted with a thiophen-2-yl group at the 3-position and a quinolin-8-ylamino-linked butyl chain at the N-terminus.
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(28)17-13-16(25-26-17)18-8-4-12-29-18/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,28)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBPGOCXBDYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NNC(=C3)C4=CC=CS4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the quinoline moiety: This could be done via a nucleophilic substitution reaction.
Formation of the amide bond: This step typically involves the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiophene ring or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the pyrazole and thiophene rings might interact with proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Target Profiles
The following table summarizes key structural and functional differences between the target compound and related pyrazole-carboxamide derivatives:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Thiophene rings (target compound) may reduce oxidative metabolism compared to fluorophenyl groups (AB-CHFUPYCA), which are prone to defluorination .
- Selectivity: The quinoline moiety could confer unique binding interactions absent in tetraniliprole’s pyridinyl group, possibly reducing off-target effects .
Biological Activity
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its significant biological and pharmacological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The quinoline moiety is known to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects against cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.23 |
| MCF7 (Breast) | 6.12 |
| A549 (Lung) | 7.45 |
| HT29 (Colon) | 8.01 |
These results suggest that the compound may serve as a lead molecule for further development in cancer therapy.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, which play crucial roles in cancer progression and other diseases. Notably, it has shown inhibitory effects on:
- Carbonic Anhydrase : Important for pH regulation in tumors.
- Histone Deacetylases (HDAC) : Involved in the regulation of gene expression.
Case Studies
- In Vitro Cytotoxicity Study : A study published in Frontiers in Chemistry demonstrated that the compound exhibited significant cytotoxicity against a panel of human tumor cell lines with IC50 values ranging from 5 to 10 µM, indicating strong potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active sites of target proteins involved in cancer pathways, suggesting a mechanism for its anticancer activity .
- Pharmacological Evaluation : In a recent pharmacological evaluation, the compound was tested against various disease models, showing promising results in reducing tumor size and enhancing survival rates in treated subjects compared to controls.
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-carboxamide core and subsequent coupling with the quinoline-8-amine moiety. Key steps include:
- Pyrazole Formation: Cyclocondensation of β-keto esters with hydrazine derivatives under reflux in ethanol or DMF .
- Thiophene Functionalization: Suzuki-Miyaura coupling to introduce the thiophen-2-yl group, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/water mixtures .
- Quinoline Coupling: Amide bond formation via EDCI/HOBt-mediated coupling between the pyrazole-carboxylic acid and the quinolin-8-amine derivative.
Optimal conditions include controlled temperatures (60–80°C), anhydrous solvents (e.g., DMF), and catalysts like benzyltributylammonium bromide to enhance yields .
Q. Q2. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the quinoline NH (δ 10–11 ppm), pyrazole protons (δ 6.5–8.5 ppm), and thiophene signals (δ 7.0–7.5 ppm) .
- Infrared Spectroscopy (IR): Key peaks include C=O stretches (1650–1700 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
Q. Q3. What preliminary biological assays are recommended to screen for activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Escherichia coli to assess MIC values .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted quinolines (e.g., 6-fluoroquinoline) or pyrazole variants (e.g., 1-methylpyrazole) to assess effects on solubility and target binding .
- Functional Group Replacements: Replace the thiophene with furan or phenyl groups to evaluate π-stacking interactions.
- Pharmacokinetic Profiling: Measure logP (shake-flask method) and metabolic stability (human liver microsome assays) to correlate lipophilicity with bioavailability .
Q. Q5. What computational strategies can predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to dock the compound into active sites (e.g., EGFR kinase PDB: 1M17). Key interactions include hydrogen bonding with pyrazole NH and π-π stacking with quinoline .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and free energy calculations (MM-PBSA) .
- QSAR Modeling: Develop 2D/3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .
Q. Q6. How should researchers resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
Methodological Answer:
- ADME-Tox Profiling: Assess plasma protein binding (equilibrium dialysis) and CYP450 inhibition (fluorometric assays) to identify bioavailability issues .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in liver microsomes.
- Formulation Optimization: Test nanoparticle encapsulation (e.g., PLGA) or prodrug strategies (e.g., esterification) to enhance solubility and delivery .
Q. Q7. What experimental designs are suitable for elucidating the mechanism of action?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Target Engagement Assays: Cellular thermal shift assays (CETSA) confirm direct target binding by measuring protein thermal stability shifts .
- CRISPR-Cas9 Knockout: Generate KO cell lines for hypothesized targets (e.g., Bcl-2) to validate functional involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
